6-Azaindole
Overview
Description
Synthesis Analysis
The synthesis of 6-azaindole and its derivatives involves several innovative methods. A notable approach involves a short and efficient synthesis starting from simple pyrroles, employing a regioselective Friedel-Crafts acylation, Pictet-Spengler cyclization, and radical-mediated aromatization (Chen et al., 2014). Another method utilizes microwave-assisted synthesis from nicotinic acid derivatives or dichloropyridine, significantly accelerating the synthesis process (Schirok, 2006). Organometallic chemistry has also paved the way for novel and efficient methodologies for azaindole formation and functionalization, overcoming challenges faced with classical synthesis methods (Song et al., 2007).
Molecular Structure Analysis
The molecular structure of 6-azaindole is characterized by the presence of a nitrogen atom within the indole ring system, which significantly influences its chemical behavior. This nitrogen presence contributes to a variety of hydrogen bonding and metal coordination possibilities, impacting its reactivity and physical properties. Techniques such as X-ray diffraction analysis have been utilized to elucidate the structural details of 6-azaindole derivatives, providing insights into their chemical behavior and reactivity patterns (Mahiout et al., 2008).
Chemical Reactions and Properties
6-Azaindole participates in a wide range of chemical reactions, owing to its versatile molecular structure. It has been involved in intramolecular Diels-Alder reactions, facilitating the synthesis of complex organic compounds (Osano et al., 2020). Additionally, 6-azaindole's reactivity has been exploited in cycloaddition reactions with nitriles and donor-acceptor cyclopropanes, leading to the formation of diverse azaindole derivatives (Moustafa & Pagenkopf, 2010).
Scientific Research Applications
Synthesis and Development in Medicinal Chemistry
6-Azaindole is a core structure in various pharmaceuticals, with significant research focusing on its synthesis and applications in drug development. It plays a crucial role in the construction of HIV attachment inhibitors like BMS-663068, where it serves as a key intermediate. Efficient and scalable methods have been developed for synthesizing the 6-azaindole core, highlighting its importance in preclinical and clinical drug development (Bultman et al., 2017).
Antimycobacterial Potency
6-Azaindole derivatives have shown significant promise as antimycobacterial agents. The development of these derivatives, particularly the 1,4-azaindoles, has led to compounds with strong in vitro and in vivo activity against mycobacteria. These compounds have been optimized for metabolic stability and lack of off-target activity, making them suitable for in vivo studies and potential therapeutic applications (Shirude et al., 2014).
Versatility in Drug Discovery
The azaindole framework, including both 6-azaindole and 7-azaindole, is integral to many biologically active natural and synthetic molecules. Over the last decade, azaindoles have been featured in various drugs approved for multiple diseases. The pharmacology and biological activities of azaindole molecules have driven the organic and medicinal chemistry communities to develop novel synthetic methods and explore their effectiveness against diverse biological targets (Motati et al., 2020).
Luminescence and Coordination Chemistry
Azaindoles, particularly 7-azaindole derivatives, have also been investigated for applications beyond medicinal chemistry. These compounds have shown potential in areas like organic light emitting diodes (OLEDs) and coordination chemistry with both main group elements and transition metal ions. Their luminescent properties and unique reactivity offer promising applications in materials science and chemical bond activation (Zhao & Wang, 2010).
Safety And Hazards
Future Directions
Azaindole structural framework has contributed to the generation of new therapeutic agents . The azaindole framework continues to play a significant role in the design of new antiviral agents . Modulating the position and isosteric replacement of the nitrogen atom of azaindole analogs notably influences the intrinsic physicochemical properties of lead compounds .
properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-3-8-5-7-6(1)2-4-9-7/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKDJOPOOHHZAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181562 | |
Record name | 1H-Pyrrolo(2,3-c)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azaindole | |
CAS RN |
271-29-4 | |
Record name | 1H-Pyrrolo[2,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=271-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo(2,3-c)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrolo(2,3-c)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[2,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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